molecular formula C7H7FO3 B13828949 (1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 385368-06-9

(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B13828949
CAS No.: 385368-06-9
M. Wt: 158.13 g/mol
InChI Key: DONRFEOAFXSQFL-XUJUNTFYSA-N
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Description

Bicyclo[310]hexane-6-carboxylic acid, 6-fluoro-2-oxo-, (1S,5S,6S)-(9ci) is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.1.0]hexane-6-carboxylic acid, 6-fluoro-2-oxo-, (1S,5S,6S)-(9ci) typically involves multiple steps, starting from simpler organic molecules. One common approach is the [2+2] cycloaddition reaction, which forms the bicyclic core structure. This reaction often requires photochemical conditions to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.0]hexane-6-carboxylic acid, 6-fluoro-2-oxo-, (1S,5S,6S)-(9ci) can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Bicyclo[3.1.0]hexane-6-carboxylic acid, 6-fluoro-2-oxo-, (1S,5S,6S)-(9ci) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Bicyclo[3.1.0]hexane-6-carboxylic acid, 6-fluoro-2-oxo-, (1S,5S,6S)-(9ci) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.1.0]hexane-6-carboxylic acid, 6-fluoro-2-oxo-, (1S,5S,6S)-(9ci) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

CAS No.

385368-06-9

Molecular Formula

C7H7FO3

Molecular Weight

158.13 g/mol

IUPAC Name

(1S,5S,6S)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C7H7FO3/c8-7(6(10)11)3-1-2-4(9)5(3)7/h3,5H,1-2H2,(H,10,11)/t3-,5-,7-/m0/s1

InChI Key

DONRFEOAFXSQFL-XUJUNTFYSA-N

Isomeric SMILES

C1CC(=O)[C@@H]2[C@H]1[C@]2(C(=O)O)F

Canonical SMILES

C1CC(=O)C2C1C2(C(=O)O)F

Origin of Product

United States

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